![molecular formula C23H22N2O2S B2561616 3-benzyl-5,6-dimethyl-1-(4-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 689755-73-5](/img/no-structure.png)

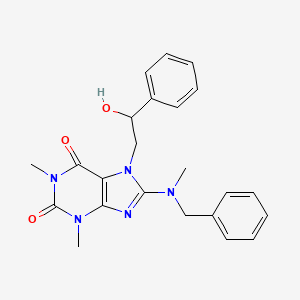

3-benzyl-5,6-dimethyl-1-(4-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-benzyl-5,6-dimethyl-1-(4-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of thienopyrimidines, which are known for their diverse biological activities.

Scientific Research Applications

- Pyrazolines, including derivatives like this compound, have demonstrated antibacterial properties . Researchers have explored their potential against various bacterial strains, making them promising candidates for novel antibiotics.

- Reports suggest that pyrazolines exhibit antifungal activity . Investigating this compound’s efficacy against fungal pathogens could lead to new antifungal agents.

- Pyrazolines have been investigated for their antiparasitic effects . Exploring this compound’s impact on parasites could contribute to combating parasitic diseases.

- Oxidative stress plays a crucial role in disease development. Pyrazolines, including our compound, have shown antioxidant properties . Additionally, their potential as antitumor agents warrants further investigation.

- Our compound’s impact on acetylcholinesterase (AchE) activity in the brain of alevins (young fish) is a novel area of research . AchE is essential for normal nerve pulse transmission, and alterations can lead to behavioral changes and reduced survival.

- While not directly studied for this compound, related pyrazolo[3,4-d]pyrimidines have shown superior cytotoxic activity against cancer cell lines (MCF-7, HCT-116, and HepG-2) compared to sorafenib . Investigating our compound’s cytotoxic potential could be valuable.

Antibacterial Activity

Antifungal Potential

Antiparasitic Properties

Antioxidant and Antitumor Activities

Neurotoxicity Assessment

Cytotoxicity Against Cancer Cells

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-benzyl-5,6-dimethyl-1-(4-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 2-amino-4,5-dimethylthiophene-3-carboxylic acid with 4-methylbenzaldehyde, followed by cyclization with ethyl acetoacetate and benzyl bromide. The resulting product is then subjected to a series of reactions to yield the final compound.", "Starting Materials": [ "2-amino-4,5-dimethylthiophene-3-carboxylic acid", "4-methylbenzaldehyde", "ethyl acetoacetate", "benzyl bromide", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "sodium hydroxide", "hydrogen peroxide", "acetic acid", "sodium bicarbonate", "magnesium sulfate", "chloroform", "methanol" ], "Reaction": [ "Condensation of 2-amino-4,5-dimethylthiophene-3-carboxylic acid with 4-methylbenzaldehyde in the presence of acetic anhydride and sulfuric acid to yield 3-benzyl-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione", "Cyclization of the above product with ethyl acetoacetate and benzyl bromide in the presence of sodium ethoxide to yield 3-benzyl-5,6-dimethyl-1-(4-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione", "Reduction of the above product with hydrogen peroxide in the presence of acetic acid and sodium bicarbonate to yield 3-benzyl-5,6-dimethyl-1-(4-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione", "Purification of the final product by recrystallization from chloroform and methanol" ] } | |

CAS RN |

689755-73-5 |

Molecular Formula |

C23H22N2O2S |

Molecular Weight |

390.5 |

IUPAC Name |

3-benzyl-5,6-dimethyl-1-[(4-methylphenyl)methyl]thieno[2,3-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C23H22N2O2S/c1-15-9-11-19(12-10-15)14-25-22-20(16(2)17(3)28-22)21(26)24(23(25)27)13-18-7-5-4-6-8-18/h4-12H,13-14H2,1-3H3 |

InChI Key |

VBPDMVSYMDTJCW-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)CN2C3=C(C(=C(S3)C)C)C(=O)N(C2=O)CC4=CC=CC=C4 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]propanamide](/img/structure/B2561538.png)

![2-Chloro-1-(6-ethyl-2-oxa-6,9-diazaspiro[4.5]decan-9-yl)ethanone](/img/structure/B2561540.png)

![potassium tert-butyl N-[3-(trifluoroboranuidyl)propyl]carbamate](/img/structure/B2561543.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2561549.png)

![2-bromo-5-methoxy-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide](/img/structure/B2561550.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2561551.png)